molecular formula C8H12O B14463041 6-Methylcyclohept-2-en-1-one CAS No. 71837-39-3

6-Methylcyclohept-2-en-1-one

Cat. No.: B14463041
CAS No.: 71837-39-3
M. Wt: 124.18 g/mol
InChI Key: WYIKEHMRDNJOAU-UHFFFAOYSA-N
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Description

6-Methylcyclohept-2-en-1-one is an organic compound with the molecular formula C8H12O It is a cyclic ketone with a seven-membered ring structure, featuring a methyl group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylcyclohept-2-en-1-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 6-methylhept-2-en-1-ol, using an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the cyclic ketone.

Industrial Production Methods

Industrial production of this compound often involves the catalytic oxidation of 6-methylcycloheptene. This process utilizes a metal catalyst, such as palladium or platinum, in the presence of an oxidizing agent like oxygen or hydrogen peroxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

6-Methylcyclohept-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with reducing agents such as sodium borohydride or lithium aluminum hydride yields 6-methylcyclohept-2-en-1-ol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, alcohols, and other nucleophiles in the presence of acid or base catalysts.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: 6-Methylcyclohept-2-en-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methylcyclohept-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of 6-Methylcyclohept-2-en-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A six-membered ring ketone with similar reactivity but different ring size.

    6-Methylcyclohex-2-en-1-one: A six-membered ring analog with a methyl group and a double bond.

    Cyclohept-2-en-1-one: A seven-membered ring ketone without the methyl group.

Uniqueness

6-Methylcyclohept-2-en-1-one is unique due to its seven-membered ring structure combined with a methyl group and a double bond. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

71837-39-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

6-methylcyclohept-2-en-1-one

InChI

InChI=1S/C8H12O/c1-7-4-2-3-5-8(9)6-7/h3,5,7H,2,4,6H2,1H3

InChI Key

WYIKEHMRDNJOAU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=CC(=O)C1

Origin of Product

United States

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